5-(2-Bromo-4-methylphenyl)-2-furaldehyde
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Description
5-(2-Bromo-4-methylphenyl)-2-furaldehyde is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Natural Compounds and Derivatives
5-(2-Bromo-4-methylphenyl)-2-furaldehyde and its derivatives play a significant role in the synthesis of natural compounds. For instance, researchers have successfully synthesized natural diarylheptanoids starting from 2-furaldehyde, a compound closely related to this compound. These natural products were obtained through various synthesis techniques, including Wittig reactions and Friedel-Crafts acylation, demonstrating the versatility of furan-derived aldehydes in synthetic organic chemistry (Secinti & SeÇen, 2015).
Development of Novel Chemical Synthesis Methods
Innovative methods for synthesizing furan derivatives have been explored, highlighting the potential of this compound in chemical research. For example, researchers have discovered new synthetic routes for 5-substituted 2-furaldehydes, utilizing palladium-catalyzed cross-coupling reactions. These methods have opened doors for the synthesis of various furan derivatives under mild conditions, illustrating the utility of furan compounds in organic synthesis (Kim & Rieke, 2013).
Applications in Organic Electronics
Furan derivatives, similar to this compound, are also important in the field of organic electronics. Researchers have developed methods for functionalizing thiophene-containing moieties, commonly found in organic electronic materials, by direct coupling with furan derivatives. This approach has led to the creation of novel compounds with useful electronic properties, thereby contributing to advances in organic electronic materials (Kainulainen & Heiskanen, 2016).
Exploration of Anticancer Activities
Remarkably, compounds synthesized from furan derivatives, including those structurally related to this compound, have shown potential in cancer research. A study demonstrated the synthesis of a bismuth-containing complex using 5-bromo-2-furaldehyde, which effectively inhibited the proliferation and migration of lung cancer cells. This finding suggests that furan-based compounds could be viable candidates in developing new anticancer therapies (Ouyang et al., 2016).
Properties
IUPAC Name |
5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJUEVPOZMWWNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358068 |
Source
|
Record name | 5-(2-Bromo-4-methylphenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359810-48-3 |
Source
|
Record name | 5-(2-Bromo-4-methylphenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.